molecular formula C21H18F3NO5S B12209479 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide

Cat. No.: B12209479
M. Wt: 453.4 g/mol
InChI Key: DCYCDTARWVTPBK-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a tetrahydrothiophene dioxide core, substituted with a trifluoromethylphenyl-furan moiety and a furan-2-carboxamide group. The compound’s complexity arises from its hybrid heterocyclic framework, which may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C21H18F3NO5S

Molecular Weight

453.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C21H18F3NO5S/c22-21(23,24)15-4-1-3-14(11-15)18-7-6-17(30-18)12-25(16-8-10-31(27,28)13-16)20(26)19-5-2-9-29-19/h1-7,9,11,16H,8,10,12-13H2

InChI Key

DCYCDTARWVTPBK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the dioxidotetrahydrothiophene ring through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The trifluoromethyl-substituted phenyl ring can be introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

The furan-2-carboxamide moiety is typically synthesized through the reaction of furan-2-carboxylic acid with an amine, followed by coupling with the previously synthesized intermediates. The final step involves the coupling of the dioxidotetrahydrothiophene and trifluoromethyl-substituted phenyl intermediates with the furan-2-carboxamide moiety under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl and nitro groups.

    Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aluminum chloride, trifluoromethylbenzoyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors could trigger signaling cascades that result in anticancer effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group (target compound) enhances metabolic stability compared to chloro () or fluoro () substituents . Benzofuran () introduces planarity, which may enhance π-π stacking in target binding .

Molecular Weight Trends :

  • The 3-methoxybenzamide analogue () has the highest molecular weight (498.4), likely due to the bulky methoxy group .

Research Findings and Functional Implications

Pharmacological and Agrochemical Relevance

  • Medicinal Chemistry : Analogues like 1,4-dihydropyridines () and benzofuran derivatives () are associated with calcium channel modulation and kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Agrochemical Potential: Structural parallels to flutolanil (a fungicide, ) indicate possible antifungal activity. The dichlorophenyl-thiophene analogue () could serve as a pesticide intermediate .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a combination of functional groups that contribute to its biological activity:

  • Dioxidotetrahydrothiophenyl group : Enhances reactivity and interaction with biological targets.
  • Trifluoromethylphenyl group : Increases lipophilicity and may enhance biological activity.
  • Furan moiety : Known for its diverse pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC24H22F3NO5S
Molecular Weight493.5 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]carboxamide
InChI KeyLXDOZLQSRVBHLU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes and proteins involved in critical cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Protein Interaction : It may bind to proteins involved in signal transduction, affecting cell proliferation and survival.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anti-Cancer Activity : Preliminary studies suggest significant anti-tumor effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties.

Anti-Cancer Evaluation

A study evaluated the anti-cancer efficacy of similar compounds in vitro using the MTT assay against human liver cancer (Bel-7402) and fibro sarcoma (HT-1080) cell lines. The results indicated varying degrees of potency among different derivatives:

Compound IDIC50 (Bel-7402)IC50 (HT-1080)
Compound A54.1 µM30.8 µM
Compound B42.1 µM32.2 µM
Compound C12.3 µM6.1 µM

Among these, Compound C demonstrated the highest potency, suggesting that structural modifications significantly influence anti-tumor activity .

Mechanistic Insights

Another study explored the mechanism by which similar compounds exert their anti-tumor effects. It was found that the introduction of specific functional groups enhanced binding affinity to target proteins involved in cancer cell growth regulation .

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